Lipophilicity Differentiation: XLogP3 Comparison vs. Methylamino and Non-Halogenated Analogs
The ethylamino substituent confers a computed XLogP3 of 1.8 for 5-bromo-6-(ethylamino)nicotinic acid, which is 0.4 log units higher than the methylamino analog (5-bromo-6-(methylamino)nicotinic acid, XLogP3 = 1.4) and 0.7 log units higher than the non-brominated 6-(ethylamino)nicotinic acid (XLogP3 = 1.1) [1]. This increment in lipophilicity is driven by the additional methylene group in the N-ethyl chain relative to N-methyl, and by the presence of bromine relative to hydrogen at position 5. An XLogP3 of 1.8 positions the compound in a favorable range for both aqueous solubility and passive membrane permeability, distinguishing it from the more polar methylamino analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Bromo-6-(methylamino)nicotinic acid: XLogP3 = 1.4; 6-(Ethylamino)nicotinic acid: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. methylamino analog; ΔXLogP3 = +0.7 vs. non-brominated analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 / 2025.04.14 |
Why This Matters
Lipophilicity differences of 0.4–0.7 log units can translate to measurable changes in membrane permeability, protein binding, and in vivo distribution, making the ethylamino-bromo combination a deliberate design choice rather than an arbitrary substitution for procurement decisions.
- [1] PubChem: XLogP3-AA values for CID 84158399 (1.8), CID 19869915 (1.4), CID 11744994 (1.1). National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 – contextual reference for the significance of ΔlogP ≥ 0.3. View Source
